Glibenclamide potassium salt
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Overview
Description
Glibenclamide potassium salt is a derivative of glibenclamide, a second-generation sulfonylurea used primarily as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. This compound is known for its ability to promote insulin release by inhibiting ATP-sensitive potassium channels in pancreatic beta cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glibenclamide potassium salt can be synthesized through the crystallization of glibenclamide with potassium ions under controlled conditions. The process involves dissolving glibenclamide in a suitable solvent and adding a potassium salt, such as potassium chloride, to the solution. The mixture is then subjected to crystallization conditions to obtain the desired potassium salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale crystallization processes. The conditions are optimized to ensure high yield and purity of the final product. The use of advanced crystallization techniques and equipment helps in achieving consistent quality and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Glibenclamide potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Glibenclamide potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying crystallization and polymorphism.
Biology: Investigated for its effects on cellular processes and ion channel regulation.
Medicine: Explored for its potential in treating conditions beyond diabetes, such as acute central nervous system injuries and inflammatory diseases.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Glibenclamide potassium salt exerts its effects by binding to and inhibiting ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased intracellular calcium levels. The elevated calcium levels trigger the release of insulin from the beta cells .
Comparison with Similar Compounds
Similar Compounds
- Glibenclamide sodium salt
- Glibenclamide ammonium salt
- Other sulfonylureas such as glipizide and gliclazide
Uniqueness
Glibenclamide potassium salt is unique due to its higher solubility compared to other salts of glibenclamide. This increased solubility enhances its bioavailability and effectiveness in clinical applications. Additionally, the potassium salt form exhibits distinct polymorphic forms, which can influence its stability and performance in pharmaceutical formulations .
Biological Activity
Glibenclamide potassium salt, also known as glyburide, is an oral hypoglycemic agent belonging to the sulfonylurea class. It is primarily used in the management of type 2 diabetes mellitus. This article explores its biological activity, focusing on its mechanisms of action, anti-inflammatory properties, and clinical implications based on diverse research findings.
Glibenclamide functions primarily by inhibiting ATP-sensitive potassium (KATP) channels located in pancreatic beta cells. This inhibition leads to depolarization of the cell membrane, resulting in increased calcium influx and subsequent insulin secretion. The KATP channels are composed of two main subunits: the Kir6.x subunit and the sulfonylurea receptor (Sur). Different isoforms of these subunits are expressed in various tissues, influencing glibenclamide's effects beyond glucose metabolism.
- KATP Channel Composition :
- Kir6.1/Kir6.2 : Pore-forming subunits.
- Sur1/Sur2A/Sur2B : Regulatory subunits found in pancreatic, cardiac, and smooth muscle tissues.
This mechanism is crucial for its hypoglycemic effect, but glibenclamide also exhibits significant anti-inflammatory properties through modulation of KATP channels in immune cells.
Anti-Inflammatory Effects
Recent studies have highlighted glibenclamide's role in reducing inflammation across various disease models. It has been shown to inhibit the NLRP3 inflammasome pathway, which is pivotal in inflammatory responses. The following table summarizes key findings from studies investigating glibenclamide's anti-inflammatory effects:
Study Model | Effects Observed |
---|---|
Bronchopulmonary dysplasia (mice) | Decreased IL-1β levels, neutrophils, and macrophages |
Allergic asthma (mice) | Reduced airway hyperresponsiveness and Th2 cytokines |
Severe acute pancreatitis (mice) | Lowered serum levels of IL-6, IL-1β, lipase, and amylase |
Cystitis (rats) | Decreased bladder mucosa edema and neutrophil infiltration |
Glibenclamide's anti-inflammatory action is attributed to its ability to inhibit calcium transients induced by P2X7 receptor activation on monocytes. This receptor activation typically results from ATP release during cellular injury, leading to inflammatory responses.
Case Studies and Clinical Implications
Clinical studies have demonstrated the efficacy of glibenclamide in managing blood glucose levels while also providing protective effects against inflammation-related injuries. For instance:
- Renal Ischemia/Reperfusion Injury : In a rat model, glibenclamide significantly reduced renal injury markers following ischemia/reperfusion events. The protective mechanism was linked to KATP channel blockade, which mitigated oxidative stress and inflammation during renal injury .
- Diabetes Management : A comprehensive review of diabetes management strategies highlighted how glibenclamide remains a cornerstone treatment for type 2 diabetes due to its dual role in glycemic control and anti-inflammatory effects that may benefit cardiovascular health .
- Inflammatory Diseases : In patients with chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, glibenclamide has shown potential benefits beyond glycemic control by reducing systemic inflammation markers .
Properties
IUPAC Name |
dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVRWNXZNHAWAH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClK2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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